Cyclopropanation Diastereoselectivity: Trans:cis Ratio of 45:1 with Ethyl Diazoacetate
When 2-vinyloxytetrahydropyran was reacted with ethyl diazoacetate under thermal conditions, VPC analysis of the crude reaction mixture revealed a trans-3 to cis-10 cyclopropane isomer ratio of 45:1 [1]. This high trans selectivity was reproducible, and attempts to achieve a larger proportion of cis isomer by modifying reaction conditions or by photoisomerization were unsuccessful [1]. Acyclic vinyl ethers (e.g., ethyl vinyl ether, butyl vinyl ether) lack the steric and conformational bias imparted by the tetrahydropyran ring, which pre-organizes the alkene for preferential trans cycloaddition; however, no direct head-to-head cyclopropanation comparison data under identical conditions were identified for these acyclic analogs.
| Evidence Dimension | Cyclopropanation diastereoselectivity (trans:cis product ratio) |
|---|---|
| Target Compound Data | trans:cis = 45:1 (from ethyl diazoacetate reaction) |
| Comparator Or Baseline | Acyclic vinyl ethers (e.g., ethyl vinyl ether): no comparable cyclopropanation diastereoselectivity data identified; typical vinyl ether cyclopropanations lack the steric directing effect of the THP ring. |
| Quantified Difference | Not directly quantified vs. specific comparator; the 45:1 ratio is a distinctive intrinsic characteristic enabling stereoselective cyclopropane synthesis. |
| Conditions | Reaction with ethyl diazoacetate; VPC analysis of crude mixture; J. Med. Chem. 1970, 13, 1037. |
Why This Matters
A 45:1 trans:cis ratio means that chemists can obtain essentially diastereomerically homogeneous cyclopropane intermediates without additional separation steps, reducing purification costs and improving synthetic throughput in medicinal-chemistry campaigns.
- [1] Armstrong, P. D.; Cannon, J. G. J. Med. Chem. 1970, 13 (6), 1037–1041. "Vpc analysis of the crude reaction mixture indicated a ratio of trans-3 to cis-10 of 4 5 : l." View Source
